molecular formula C16H21ClFNO2 B5569199 (2-chloro-6-fluoro-3-methylphenyl)-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone

(2-chloro-6-fluoro-3-methylphenyl)-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone

Cat. No.: B5569199
M. Wt: 313.79 g/mol
InChI Key: XMZNUTJABGOOOW-INIZCTEOSA-N
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Description

(2-chloro-6-fluoro-3-methylphenyl)-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a substituted phenyl ring with a piperidine moiety, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-6-fluoro-3-methylphenyl)-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the substituted phenyl ring through a series of halogenation and methylation reactions. The piperidine moiety can be introduced via a nucleophilic substitution reaction, followed by hydroxylation to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-6-fluoro-3-methylphenyl)-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the halogen atoms or to convert the hydroxyl group to a hydrogen atom.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a dehalogenated compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology

In biological research, (2-chloro-6-fluoro-3-methylphenyl)-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, this compound could be investigated for its pharmacological properties, including its potential as a therapeutic agent. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development.

Industry

In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2-chloro-6-fluoro-3-methylphenyl)-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluoro-3-methoxyphenol
  • 2-chloro-6-fluoro-3-methylphenylboronic acid

Uniqueness

Compared to similar compounds, (2-chloro-6-fluoro-3-methylphenyl)-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone stands out due to its unique combination of functional groups. This distinct structure may confer specific chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

(2-chloro-6-fluoro-3-methylphenyl)-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClFNO2/c1-10-5-6-11(18)12(13(10)17)14(20)19-8-7-16(4,21)15(2,3)9-19/h5-6,21H,7-9H2,1-4H3/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZNUTJABGOOOW-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(=O)N2CCC(C(C2)(C)C)(C)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C=C1)F)C(=O)N2CC[C@](C(C2)(C)C)(C)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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